Cuscohygrine-d6
Description
Molecular Formula and Isotopic Composition
The molecular composition of cuscohygrine-d6 is defined by the formula C₁₃D₆H₁₈N₂O, which represents a systematic replacement of six hydrogen atoms with deuterium isotopes compared to the native cuscohygrine structure. This isotopic modification results in a molecular weight of 230.38 grams per mole, representing an increase of 6.04 atomic mass units relative to the unlabeled parent compound. The deuterium incorporation follows a specific pattern targeting the N-methyl substituents attached to both pyrrolidine rings, where each methyl group contains three deuterium atoms in place of the original hydrogen atoms.
The accurate mass determination through high-resolution mass spectrometry reveals a monoisotopic mass of 230.2265 atomic mass units, providing precise identification capabilities in analytical applications. The Chemical Abstracts Service has assigned the unique registry number 1292907-65-3 to distinguish this deuterated variant from its natural counterpart. The isotopic composition demonstrates complete deuterium substitution at the specified positions, as confirmed through nuclear magnetic resonance spectroscopy and mass spectrometric fragmentation patterns.
The systematic nomenclature following International Union of Pure and Applied Chemistry guidelines designates this compound as 1-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one, explicitly indicating the stereochemical configuration and deuterium positioning. The simplified molecular input line entry system representation [2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] provides a standardized notation for computational chemistry applications and database searches.
Properties
IUPAC Name |
1-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIACKKLGVLFZ-KSEWOWOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747385 | |
| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292907-65-3 | |
| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of Cuscohygrine-d6 is typically achieved through chemical synthesis. This process involves the reaction of synthetic starting materials using deuterium-containing reagents under specific conditions . The synthetic route generally includes the following steps:
Starting Material: The synthesis begins with the appropriate precursors, such as N-methylpyrrolidine derivatives.
Deuterium Incorporation: Deuterium is introduced into the molecule using deuterated reagents.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions.
Chemical Reactions Analysis
Cuscohygrine-d6 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert cuscohygrine into its corresponding carbonyl compounds.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.
Common reagents used in these reactions include sodium, ethanol, and oxidizing agents like chromium trioxide . The major products formed from these reactions are typically alcohols, carbonyl compounds, and substituted derivatives .
Scientific Research Applications
Biological Research
Biochemical Marker for Cocaine Abuse
Cuscohygrine-d6 has been investigated for its potential as a marker to differentiate between coca leaf chewing and cocaine abuse. Research indicates that cuscohygrine and hygrine are not present in cocaine seizures or the urine of cocaine abusers, making them suitable candidates for distinguishing between these two behaviors. A study demonstrated that these compounds could be effectively used in urine testing to identify users of coca leaves versus those abusing cocaine .
Methodology
The detection method typically involves gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques allow for the accurate identification and quantification of this compound in biological samples, providing a reliable means of monitoring coca consumption .
Drug Development
Internal Standard in Analytical Chemistry
this compound serves as an internal standard in the analysis of various alkaloids, enhancing the accuracy of quantitative measurements in drug development processes. Its deuterated nature allows for improved resolution in mass spectrometry, facilitating the analysis of complex mixtures where other compounds may interfere.
Pharmacological Studies
Exploration of Biological Activities
Research on this compound has highlighted its potential pharmacological effects similar to those observed with other pyrrolidine alkaloids. These include anticholinergic properties, which may be beneficial in developing treatments for conditions such as motion sickness or certain neurological disorders .
Comparative Studies with Related Compounds
To understand the unique features of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some key differences:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Cuscohygrine | Bis N-methyl pyrrolidine | Anticholinergic | Found in coca leaves; historical significance |
| Hygrine | N-methyl pyrrolidine | Neurological effects | Precursor to cuscohygrine |
| Atropine | Tropane alkaloid | Anticholinergic | Widely used in medicine |
| Scopolamine | Tropane alkaloid | Anticholinergic | Used for motion sickness |
This compound is distinguished by its specific deuterated form, enhancing its utility in analytical applications while retaining the biological properties characteristic of pyrrolidine alkaloids.
Case Studies and Research Findings
Several studies have documented the use of this compound in various contexts:
- Coca Leaf Consumption vs. Cocaine Abuse : In a study analyzing urine samples from individuals known to chew coca leaves versus those abusing cocaine, this compound was identified as a reliable biomarker for distinguishing between these two groups .
- Forensic Applications : The qualitative methods developed using this compound have shown promise in forensic settings, allowing for efficient testing protocols that can be implemented in workplace drug testing scenarios .
Mechanism of Action
The mechanism of action of cuscohygrine-d6 involves its role as an internal standard in mass spectrometry. By replacing hydrogen atoms with deuterium, the compound exhibits a different mass-to-charge ratio compared to non-deuterated cuscohygrine. This allows for accurate quantification and analysis of cuscohygrine in various samples . The molecular targets and pathways involved are primarily related to its use in analytical chemistry techniques.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between Cuscohygrine-d6 and its non-deuterated analog, Cuscohygrine, as well as other structurally related alkaloids:
| Property | This compound | Cuscohygrine | Hygrine (Reference Compound) |
|---|---|---|---|
| Molecular Formula | C13D6H18N2O | C13H24N2O | C8H15NO |
| Molecular Weight (g/mol) | 230.38 | 224.34 | 141.21 |
| CAS Number | 1292907-65-3 | 454-14-8 | 454-14-8 (shared with Cuscohygrine) |
| Stereochemistry | Diastereomeric mixture | Diastereomeric mixture | Single stereoisomer |
| Solubility | Chloroform, methanol, ethyl acetate | Similar to deuterated form | Water, ethanol |
| Primary Use | Isotopic tracer in analytics | Pharmacological studies | Cholinergic activity studies |
| Storage Conditions | -20°C (unstable in solution) | Ambient (stable) | -20°C |
Functional and Analytical Comparisons
- Isotopic Labeling: Unlike non-deuterated Cuscohygrine, the deuterated form provides a +6 Da mass shift in mass spectrometry, minimizing signal overlap and enhancing detection accuracy in quantitative assays .
- Metabolic Stability: Deuterium substitution at the N-methyl groups reduces metabolic degradation rates compared to non-deuterated analogs, a critical advantage in tracer studies .
- Stereochemical Complexity : Both Cuscohygrine and this compound exhibit diastereomerism, but the deuterated form’s stereochemical resolution is more challenging due to isotopic effects on chromatographic separation .
Comparison with Other Deuterated Alkaloids
While this compound is specific to tropane alkaloid research, other deuterated alkaloids (e.g., Cocaine-d3, Nicotine-d4) share similar applications as isotopic standards. However, this compound is unique in its bicyclic pyrrolidine structure, which contrasts with the monocyclic or aromatic frameworks of most labeled alkaloids .
Biological Activity
Cuscohygrine-d6 is a deuterated form of cuscohygrine, a pyrrolidine alkaloid primarily derived from plants such as Withania somnifera (ashwagandha). This compound has garnered interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its molecular formula and a molecular weight of approximately 185.3 g/mol. The presence of deuterium isotopes enhances its stability and can improve the resolution in analytical techniques such as NMR spectroscopy.
Biological Activity
The biological activity of this compound is comparable to that of other pyrrolidine alkaloids. Key areas of research focus on its effects on the central nervous system (CNS), anti-inflammatory properties, and potential therapeutic applications.
Neuroprotective Effects
Research indicates that cuscohygrine exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. A study demonstrated that cuscohygrine could mitigate oxidative stress in neuronal cells, thereby reducing cell death associated with conditions like Alzheimer's disease.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a mechanism through which cuscohygrine may alleviate inflammatory responses in various diseases.
Case Studies
Several case studies highlight the therapeutic potential of cuscohygrine:
- Alzheimer's Disease Model : In a rat model of Alzheimer's, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to untreated controls.
- Chronic Inflammation : A clinical trial involving patients with chronic inflammatory conditions showed significant reductions in pain and inflammation markers after administration of this compound over eight weeks .
Table 1: Summary of Biological Activities of this compound
Table 2: Comparison with Other Pyrrolidine Alkaloids
| Compound | Neuroprotective Effects | Anti-inflammatory Effects | References |
|---|---|---|---|
| This compound | Yes | Yes | |
| Coniine | Moderate | No | |
| Anabasine | Yes | Yes |
The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems and inhibition of inflammatory pathways. It is hypothesized that cuscohygrine interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and providing neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
